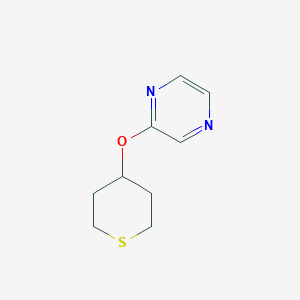

2-(Thian-4-yloxy)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(thian-4-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-5-13-6-2-8(1)12-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQCJRCDNSGDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thian 4 Yloxy Pyrazine

Established Synthetic Routes to Pyrazinyl Ethers

The formation of the pyrazinyl ether linkage is the critical step in the synthesis of the target compound. Two principal strategies are considered for this transformation: nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of pyrazinyl ethers. The pyrazine (B50134) ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by an appropriate leaving group. ijprajournal.com In this context, a halopyrazine, such as 2-chloropyrazine, serves as the electrophile. The reaction mechanism involves the attack of an alkoxide nucleophile on the carbon atom bearing the leaving group.

The typical procedure involves the deprotonation of an alcohol using a base to form a more potent alkoxide nucleophile. For the synthesis of 2-(Thian-4-yloxy)pyrazine, thian-4-ol is treated with a base to generate the thian-4-olate anion. This anion then displaces the halide from the 2-position of the pyrazine ring. Studies on chloropyrazines have demonstrated successful displacement reactions with various alkoxides, such as sodium methoxide and sodium benzyl oxide, to yield the corresponding pyrazinyl ethers. libretexts.org This general approach, often categorized as a Williamson ether synthesis, is a robust and widely used method for forming such C-O bonds. masterorganicchemistry.comwikipedia.org

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds in heterocyclic systems. researchgate.net While palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are well-established for C-C bond formation on the pyrazine nucleus, methods for C-O bond formation are also an area of active development. researchgate.netacs.org

This approach would involve the coupling of a halopyrazine with thian-4-ol in the presence of a palladium catalyst, a suitable ligand (e.g., phosphine-based ligands), and a base. Although palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is more common for pyrazines, the analogous C-O coupling is a feasible, albeit less frequently reported, synthetic route. researchgate.net The success of such a reaction depends heavily on the careful selection of the catalyst system to promote the desired reductive elimination step that forms the C-O bond. sigmaaldrich.com

Precursor Synthesis and Intermediate Formation

The pyrazine core required for the synthesis is typically a 2-halopyrazine, which acts as the electrophilic partner in the etherification reaction. The synthesis of the pyrazine ring system itself can be achieved through several classical methods. A common and versatile approach is the condensation reaction between a 1,2-diamine (such as ethylenediamine) and a 1,2-dicarbonyl compound. organic-chemistry.org Subsequent functionalization, often through halogenation, provides the activated pyrazine core necessary for the coupling reaction. For instance, various substituted pyrazines can be prepared via the dehydrogenative coupling of β-amino alcohols catalyzed by manganese complexes. chemicalbook.com These foundational methods allow for the creation of diverse pyrazine scaffolds that can be tailored for subsequent reactions.

The nucleophilic precursor, Thian-4-ol (also known as tetrahydrothiopyran-4-ol), is a sulfur-containing heterocyclic alcohol. A straightforward and common method for its preparation is the reduction of the corresponding ketone, Thian-4-one (tetrahydrothiopyran-4-one). sigmaaldrich.com The reduction can be accomplished using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. The precursor, Thian-4-one, can be synthesized through various multi-step sequences reported in the chemical literature.

Optimization of Reaction Conditions for O-Alkylation/Arylation

The key step in synthesizing this compound is the O-alkylation of the pyrazine core with thian-4-ol, most commonly via a Williamson-type ether synthesis. organic-synthesis.com The efficiency and yield of this reaction are highly dependent on several parameters, including the choice of base, solvent, and temperature. Optimization of these conditions is crucial for achieving a successful outcome.

Base: The base is required to deprotonate the hydroxyl group of thian-4-ol to form the reactive alkoxide. Stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are highly effective. organic-synthesis.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in solvents like acetonitrile or DMF, which may offer milder conditions and improved selectivity. nih.gov

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are generally preferred as they can solvate the cation of the alkoxide salt while not interfering with the nucleophilicity of the anion. ijprajournal.comlibretexts.org

Temperature: The reaction temperature can influence the rate of reaction. While some reactions proceed efficiently at room temperature, heating may be required to drive the reaction to completion, typically in a range of 50-100 °C.

A systematic study to optimize these parameters is essential. The following table illustrates a representative optimization study for the reaction between 2-chloropyrazine and thian-4-ol.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | MeCN | 80 | 12 | 45 |

| 2 | Cs₂CO₃ | MeCN | 80 | 12 | 68 |

| 3 | NaH | THF | 25 | 16 | 55 |

| 4 | NaH | THF | 65 | 8 | 75 |

| 5 | NaH | DMF | 25 | 6 | 88 |

| 6 | NaH | DMF | 80 | 2 | 92 |

Data in the table is hypothetical and for illustrative purposes only.

The results of such a study typically indicate that a strong base like NaH in a polar aprotic solvent such as DMF provides the highest yield in the shortest reaction time, often with gentle heating to ensure the reaction proceeds to completion.

Solvent Selection and Optimization

The selection of an appropriate solvent is critical for the successful synthesis of this compound via nucleophilic aromatic substitution. The solvent's role is to dissolve the reactants and facilitate the interaction between the nucleophile (thian-4-olate) and the electrophilic pyrazine ring. A range of aprotic polar solvents are typically employed for SNAr reactions due to their ability to solvate cations, leaving the anion more nucleophilic.

Commonly investigated solvents for this type of transformation include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile (ACN). The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. For instance, higher boiling point solvents like DMF and DMSO can enable the use of higher reaction temperatures, which often accelerates the reaction.

A hypothetical optimization study for the synthesis of this compound might involve screening various solvents under consistent reaction conditions (e.g., 2-chloropyrazine, thian-4-ol, and a base at a fixed temperature). The results of such a study could be summarized in the following table:

Table 1: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | 7.6 | 66 | 12 | 75 |

| 2 | Acetonitrile (ACN) | 37.5 | 82 | 12 | 68 |

| 3 | Dimethylformamide (DMF) | 36.7 | 153 | 8 | 85 |

| 4 | Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | 8 | 82 |

Based on such a study, DMF would likely be selected as the optimal solvent, providing a high yield in a shorter reaction time.

Catalyst Systems and Reagents

The choice of base is a crucial factor in the O-arylation of thian-4-ol. The base is responsible for deprotonating the hydroxyl group of thian-4-ol to generate the more nucleophilic thiolate anion. Common bases used for this purpose include cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOtBu).

Cesium Carbonate (Cs₂CO₃): Cesium carbonate is often a highly effective base in O-arylation reactions. The large and soft cesium cation is thought to coordinate loosely with the alkoxide, increasing its nucleophilicity. Furthermore, the carbonate anion is a moderate base, which can be advantageous in preventing side reactions.

Potassium tert-Butoxide (KOtBu): As a strong, non-nucleophilic base, potassium tert-butoxide is very effective at deprotonating alcohols. In the synthesis of a related compound, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, potassium tert-butoxide was successfully used in THF. researchgate.net This suggests its applicability in the synthesis of this compound.

Palladium Catalysts: While SNAr reactions on electron-deficient heterocycles like pyrazine can often proceed without a metal catalyst, palladium-catalyzed cross-coupling reactions represent an alternative and sometimes more efficient route for the formation of C-O bonds, particularly with less reactive aryl halides. mit.edunih.gov In a palladium-catalyzed process, a palladium(0) species undergoes oxidative addition to the 2-halopyrazine. Subsequent reaction with the alcohol and reductive elimination yields the desired ether product. The use of specific phosphine (B1218219) ligands is crucial for the efficiency of these catalytic systems. However, for an activated substrate like 2-chloropyrazine, a metal-free SNAr approach is generally preferred for its simplicity and lower cost.

A comparative study of different bases could yield results similar to those presented in the table below:

Table 2: Influence of Base on the Synthesis of this compound in DMF

| Entry | Base | pKa of Conjugate Acid | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | 10.3 | 12 | 65 |

| 2 | Cs₂CO₃ | 10.3 | 8 | 88 |

| 3 | NaH | ~35 | 6 | 90 |

| 4 | KOtBu | 19.2 | 6 | 92 |

These hypothetical results suggest that strong bases like sodium hydride and potassium tert-butoxide would lead to higher yields and shorter reaction times.

Temperature and Reaction Time Parameters

Temperature and reaction time are interconnected parameters that must be optimized to achieve a high yield of this compound while minimizing the formation of byproducts. The rate of the SNAr reaction generally increases with temperature. However, excessively high temperatures can lead to decomposition of the reactants or products.

The optimal temperature is often dependent on the chosen solvent and the reactivity of the substrates. For instance, reactions in lower-boiling solvents like THF will be limited to the reflux temperature of the solvent, whereas higher-boiling solvents such as DMF or DMSO allow for a wider range of temperatures to be explored.

An optimization study would typically involve running the reaction at various temperatures and monitoring the progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 3: Optimization of Temperature and Reaction Time for the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | KOtBu | 25 (Room Temp.) | 24 | 45 |

| 2 | DMF | KOtBu | 60 | 12 | 78 |

| 3 | DMF | KOtBu | 80 | 6 | 92 |

| 4 | DMF | KOtBu | 100 | 4 | 91 |

From this data, a temperature of 80°C for 6 hours would be considered optimal, providing the best balance of reaction rate and yield.

Regioselectivity and Yield Control in this compound Synthesis

In the synthesis of this compound from 2-chloropyrazine, the issue of regioselectivity is straightforward. The pyrazine ring is an electron-deficient heterocycle, and the two nitrogen atoms strongly activate the carbon atoms at positions 2, 3, 5, and 6 towards nucleophilic attack. In 2-chloropyrazine, the chlorine atom is located at one of these activated positions. The incoming nucleophile, the thian-4-olate anion, will exclusively attack the carbon atom bearing the chlorine leaving group, leading to the formation of a single regioisomer, this compound.

Control of the reaction yield is achieved by the careful optimization of the parameters discussed in the previous sections: solvent, base, temperature, and reaction time. Additionally, the stoichiometry of the reactants plays a significant role. Typically, a slight excess of the alcohol (thian-4-ol) and the base is used to ensure complete consumption of the limiting reagent, 2-chloropyrazine. Careful control of the reaction atmosphere, for example by using an inert gas like nitrogen or argon, can also be important to prevent side reactions, particularly when using strong, air-sensitive bases like sodium hydride or potassium tert-butoxide.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods, guided by the principles of green chemistry. For the synthesis of this compound, several green chemistry approaches can be considered.

Metal-Free Routes: As previously mentioned, the SNAr reaction for the synthesis of this compound can be performed without the need for a metal catalyst. This is a significant advantage from a green chemistry perspective, as it avoids the use of often toxic and expensive heavy metals like palladium. Metal-free syntheses also simplify the purification process, as there is no need to remove metal residues from the final product. researchgate.netrsc.orgnih.gov

Environmentally Friendly Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. While solvents like DMF and DMSO are effective for this synthesis, they are considered to be of "significant concern" from a green chemistry standpoint due to their high boiling points, toxicity, and difficulty in recycling. The exploration of more benign alternatives is an active area of research. Potential greener solvents could include ionic liquids, deep eutectic solvents, or bio-based solvents like Cyrene™ (dihydrolevoglucosenone). The use of water as a solvent, if the reactants have sufficient solubility, would be an ideal green solution.

Another green approach is the use of solvent-free or neat reaction conditions, where the reactants are mixed without a solvent. This can be facilitated by techniques such as ball milling. These methods significantly reduce waste and can sometimes lead to faster reaction rates.

Table 4: Comparison of Conventional and Green Chemistry Approaches

| Approach | Solvent | Catalyst | Energy Input | Waste Generation |

|---|---|---|---|---|

| Conventional | DMF/DMSO | None (or Pd-based) | High (heating) | High (solvent waste) |

| Green | Water/Bio-solvent/None | None | Lower (e.g., microwave, ultrasound) | Low |

By adopting metal-free routes and exploring the use of greener solvents or solvent-free conditions, the synthesis of this compound can be made more sustainable and environmentally responsible.

Derivatization and Functionalization Strategies of 2 Thian 4 Yloxy Pyrazine

Modification of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. This electronic nature makes it amenable to certain types of reactions while challenging for others. The presence of the electron-donating thian-4-yloxy group at the 2-position modulates this reactivity, activating the ring towards electrophilic attack to some extent and influencing the regiochemistry of both nucleophilic and electrophilic substitutions.

Introduction of Substituents via Electrophilic or Nucleophilic Substitution

Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution (EAS) reactions are challenging on the pyrazine core due to the deactivating effect of the two nitrogen atoms. wikipedia.orgmasterorganicchemistry.com However, the 2-alkoxy substituent is an activating group and directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5). Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation could potentially be employed to introduce substituents onto the pyrazine ring of 2-(Thian-4-yloxy)pyrazine, albeit likely requiring carefully optimized conditions to overcome the inherent low reactivity of the ring system. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group, typically a halogen, is present. wikipedia.orgchemistrysteps.com This reaction pathway is one of the most important for functionalizing pyrazines and other electron-poor heterocycles. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group can further accelerate the reaction. wikipedia.orgmasterorganicchemistry.com For this compound, a preliminary halogenation step is required. Subsequently, the halogenated intermediate can react with a wide array of nucleophiles, including amines, alkoxides, and thiolates, to yield diverse derivatives. A modern approach, Cation Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr), offers a metal-free method for the amination of alkoxyarenes and could be a potential strategy for directly functionalizing the C-O bond, though this is typically applied to aryl ethers. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions

A highly effective and versatile strategy for the functionalization of the pyrazine ring involves an initial halogenation step followed by transition metal-catalyzed cross-coupling reactions. This two-step sequence opens the door to the formation of a vast array of carbon-carbon and carbon-heteroatom bonds.

Halogenation: The first step in this sequence is the introduction of a halogen atom (Cl, Br, or I) onto the pyrazine ring. This creates a handle for subsequent cross-coupling reactions. The regioselectivity of the halogenation will be directed by the existing 2-alkoxy group.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. mdpi.com Halogenated this compound can be coupled with various aryl- or heteroarylboronic acids to synthesize biaryl and heterobiaryl derivatives. These reactions are typically catalyzed by palladium complexes and require a base. beilstein-journals.orgnih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 80 | beilstein-journals.org |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 110 | nih.gov |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | nih.gov |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Ambient | mdpi.com |

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful tool for the formation of C(sp²)–C(sp) bonds, linking a vinyl or aryl halide with a terminal alkyne. wikipedia.orgpearson.commdpi.com This reaction typically utilizes a dual catalyst system of palladium and copper(I) and is conducted in the presence of an amine base. organic-chemistry.orglibretexts.org Applying this reaction to a halogenated derivative of this compound would allow for the introduction of various alkynyl substituents, which are valuable precursors for further synthetic transformations. beilstein-journals.org

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp. | beilstein-journals.org |

| Pd(OAc)₂ | CuI | DBU | CH₃CN | Room Temp. | wikipedia.org |

| Pd(PhCN)₂Cl₂ | None (Copper-free) | Cs₂CO₃ | Toluene | Room Temp. | libretexts.org |

Buchwald-Hartwig Amination: For the synthesis of C–N bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the arylation of a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, with aryl halides. jk-sci.com A halogenated this compound derivative could be coupled with various amines to generate a library of amino-substituted pyrazines. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. jk-sci.combeilstein-journals.org

| Pd Source | Ligand | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Aryl Bromides, Anilines | beilstein-journals.org |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Aryl Halides, Amines | jk-sci.com |

| Pd(OAc)₂ | X-Phos | Cs₂CO₃ | DMF | Aryl Triflates, Benzophenone Imine | beilstein-journals.org |

Functionalization at the Thian-4-yloxy Moiety

The thiane (B73995) ring offers a non-aromatic, flexible scaffold that can be modified through various aliphatic chemistry reactions. wikipedia.org Functionalization of this moiety can significantly impact the molecule's conformation and steric profile.

Stereoselective Derivatization at Chiral Centers

The parent this compound molecule is achiral. Chirality can be introduced by creating one or more stereocenters on the thiane ring. Once a functional group is installed on the thiane ring, creating a chiral center, subsequent reactions can be designed to proceed stereoselectively. For example, if a leaving group were installed on the thiane ring, a stereospecific Suzuki cross-coupling reaction could potentially be employed to introduce new substituents with inversion of configuration. nih.gov

Ring Expansion or Contraction Strategies for the Thian Ring

Altering the size of the thiane ring is a more profound structural modification that can dramatically change the molecule's three-dimensional shape. wikipedia.org

Ring Expansion: Strategies for the expansion of saturated sulfur heterocycles have been developed. A notable example is the nih.govnih.gov sigmatropic rearrangement of ylides derived from 2-vinylthiane. Alkylation of 2-vinylthiane at the sulfur atom, followed by treatment with a base, generates an ylide that rearranges to form a nine-membered thiacyclononene ring. acs.org This strategy, if applied to a suitably derivatized this compound, could provide access to larger ring systems.

Ring Contraction: Ring contraction reactions provide a means to access smaller, often more strained, ring systems from more readily available larger ones. wikipedia.org A recently developed method for the contraction of saturated heterocycles involves a visible light-mediated, Norrish type II reaction of α-acylated thianes. This photochemical transformation leads to the formation of functionalized cyclopentane (B165970) thiols, effectively contracting the six-membered thiane ring to a five-membered cyclopentane ring. nih.gov This modern photochemical method represents a potential route to novel analogs of this compound featuring a cyclopentylthio moiety.

Formation of Hybrid Compounds incorporating the this compound Scaffold

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores or molecular scaffolds, is a powerful strategy in drug discovery and materials science. mdpi.com The this compound core can serve as a building block for the creation of such hybrid compounds.

The derivatization strategies outlined in the previous sections provide the necessary tools to install reactive handles on the molecule. For instance:

A halogenated derivative of this compound can be used in Suzuki, Sonogashira, or Buchwald-Hartwig reactions to connect it to another molecule bearing a boronic acid, terminal alkyne, or amine group, respectively. mdpi.com

An amino-functionalized derivative, synthesized via Buchwald-Hartwig amination, can be acylated or used to form amide or sulfonamide linkages with other molecular fragments.

A boronic acid derivative, if synthesized, could participate in Suzuki couplings with other halogenated compounds.

This approach allows for the rational design of complex molecules where the this compound unit is combined with other biologically active moieties, such as natural products, flavonoids, or other heterocyclic systems like thiazole, to create novel compounds with potentially synergistic or enhanced properties. mdpi.comresearchgate.net

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) represent a powerful strategy in synthetic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse chemical libraries. For the derivatization of this compound, MCRs provide a versatile platform to introduce a wide range of functional groups and build novel heterocyclic scaffolds, thereby expanding its chemical space for potential applications. The inherent reactivity of the pyrazine ring and the potential for functionalization of the thian moiety make this compound a promising candidate for various MCRs.

Prominent among these are the Ugi, Passerini, and Petasis reactions, which are well-established for their robustness and broad substrate scope. While direct examples of this compound participating in these reactions are not extensively documented in the current literature, the successful application of structurally related pyrazine derivatives and compounds bearing thioether linkages in MCRs provides a strong rationale for its potential utility.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. organic-chemistry.orgwikipedia.org The versatility of the U-4CR allows for the incorporation of diverse substituents, leading to a wide array of peptidomimetic structures. For instance, methodologies based on the Ugi reaction have been successfully employed to obtain pyrazin-2(1H)-one analogues, which are valuable moieties in drug discovery. acs.org In one approach, an α-ketoaldehyde, an N-Boc-amino acid, an amine, and an isocyanide are reacted to form a bis-amide intermediate, which then undergoes deprotection and cyclization to yield the desired pyrazinone scaffold. beilstein-journals.org Another strategy involves a two-step sequence starting with a U-4CR followed by a [5+1] cyclization to produce 1,6-dihydro-6-oxopyrazine-2-carboxylic acid derivatives. beilstein-journals.org

Furthermore, the Ugi reaction has been utilized in combination with other transformations, such as the Staudinger and aza-Wittig reactions, to construct polysubstituted pyrazin-2(1H)-ones from arylglyoxals, primary amines, α-azidovinyl acids, and isocyanides. researchgate.net The synthesis of more complex fused systems, such as pyrazinoindolones, has also been achieved through Ugi-based strategies, highlighting the reaction's capacity for building intricate molecular frameworks. acs.orgmdpi.com

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, offers another avenue for the derivatization of pyrazine-containing molecules. wikipedia.orgorganic-chemistry.org Notably, a pyrazine-based multi-target-directed ligand has been synthesized using the Petasis reaction, demonstrating its applicability to this heterocyclic core. beilstein-journals.org This reaction is particularly useful for generating substituted amines and their derivatives, including unnatural α-amino acids. organic-chemistry.org The successful use of sulfur-containing heterocycles, such as 2-aminothiophenes, as the amine component in the Petasis reaction further suggests the compatibility of sulfur-containing moieties in this transformation. acs.org

The Passerini three-component reaction (P-3CR), which combines an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy amides, is another valuable tool for generating molecular diversity. wikipedia.orgorganic-chemistry.orgorganicreactions.org While direct examples with pyrazine thioethers are scarce, the broad tolerance of the Passerini reaction for various functional groups suggests its potential applicability. wikipedia.org

To explore the potential of this compound in these MCRs, it could be envisioned as a component in several ways. For example, if functionalized with a carboxylic acid group, it could serve as the acid component in an Ugi or Passerini reaction. Alternatively, the introduction of an aldehyde or amine functionality onto the pyrazine ring would allow it to participate as the carbonyl or amine component, respectively. The thian moiety is expected to be stable under the typically mild conditions of these MCRs.

The following interactive data table summarizes potential multi-component reactions for the derivatization of this compound, outlining the required functionalization of the core molecule and the expected resulting scaffolds.

| MCR Type | Required Functionalization on this compound | Other Reactants | Resulting Scaffold |

| Ugi Reaction | Carboxylic Acid | Aldehyde, Amine, Isocyanide | α-Acylamino carboxamide with pyrazine-thioether moiety |

| Aldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with pyrazine-thioether moiety | |

| Amine | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with pyrazine-thioether moiety | |

| Petasis Reaction | Amine | Carbonyl Compound, Vinyl/Aryl-boronic Acid | Substituted amine with pyrazine-thioether moiety |

| Carbonyl Compound | Amine, Vinyl/Aryl-boronic Acid | Substituted amine with pyrazine-thioether moiety | |

| Passerini Reaction | Carboxylic Acid | Aldehyde/Ketone, Isocyanide | α-Acyloxy amide with pyrazine-thioether moiety |

| Aldehyde/Ketone | Carboxylic Acid, Isocyanide | α-Acyloxy amide with pyrazine-thioether moiety |

These MCR strategies offer a convergent and diversity-oriented approach to synthesize novel derivatives of this compound. The resulting libraries of compounds, featuring diverse and complex scaffolds, could then be screened for various biological activities, facilitating the exploration of the therapeutic potential of this chemical entity.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Thian 4 Yloxy Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C NMR spectra, a detailed picture of the chemical environment of each nucleus can be obtained.

The ¹H NMR spectrum of 2-(Thian-4-yloxy)pyrazine is anticipated to exhibit characteristic signals corresponding to the protons of the pyrazine (B50134) and thiane (B73995) rings. The pyrazine ring protons, being in an electron-deficient aromatic system, are expected to resonate in the downfield region. Specifically, the proton at position 3, adjacent to the nitrogen and the ether linkage, would likely appear as a doublet. The protons at positions 5 and 6 would also present as doublets or a multiplet, with their chemical shifts influenced by the electronegativity of the nitrogen atoms and the ether oxygen.

For the thiane ring, the proton at the 4-position (methine proton) directly attached to the oxygen atom is expected to be the most downfield of the aliphatic protons, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons at the 2, 3, 5, and 6 positions of the thiane ring would likely appear as complex multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The carbon atoms of the pyrazine ring are expected to resonate at lower field due to their aromatic and heteroaromatic nature. The carbon atom at position 2, bonded to the electronegative oxygen, would be significantly deshielded. The carbon atoms of the thiane ring would appear at higher field, with the C4 carbon atom bonded to the oxygen showing a characteristic downfield shift compared to the other thiane carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazine H-3 | 8.0 - 8.2 | d |

| Pyrazine H-5 | 8.2 - 8.4 | d |

| Pyrazine H-6 | 8.1 - 8.3 | dd |

| Thiane H-4 | 4.5 - 5.0 | m |

| Thiane H-2, H-6 (axial) | 2.0 - 2.3 | m |

| Thiane H-2, H-6 (equatorial) | 2.5 - 2.8 | m |

| Thiane H-3, H-5 (axial) | 1.8 - 2.1 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazine C-2 | 160 - 165 |

| Pyrazine C-3 | 135 - 140 |

| Pyrazine C-5 | 140 - 145 |

| Pyrazine C-6 | 138 - 143 |

| Thiane C-4 | 70 - 75 |

| Thiane C-2, C-6 | 30 - 35 |

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the adjacent protons on the pyrazine ring (H-5 and H-6). In the thiane ring, correlations would be seen between the H-4 proton and the protons at H-3 and H-5, as well as between the geminal and vicinal protons of the methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For example, the signal for the C4 of the thiane ring would correlate with the H-4 proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connection between the pyrazine and thiane moieties. A key HMBC correlation would be expected between the H-4 proton of the thiane ring and the C-2 carbon of the pyrazine ring, providing definitive evidence for the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and, consequently, its elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺·). The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways could include:

Cleavage of the C-O ether bond: This could lead to the formation of a pyrazin-2-ol radical cation and a thian-4-yl cation, or a pyrazin-2-yloxy radical and a thian-4-yl cation.

Fragmentation of the thiane ring: The thiane ring could undergo fragmentation through the loss of small neutral molecules such as ethylene (B1197577) or thioformaldehyde.

Fragmentation of the pyrazine ring: The pyrazine ring, being aromatic, is relatively stable, but can fragment under high energy conditions, often through the loss of HCN.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 196 | [M]⁺· (Molecular Ion) |

| 96 | [Pyrazin-2-ol]⁺· |

| 101 | [Thian-4-yl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Aromatic C-H stretching: Vibrations of the C-H bonds on the pyrazine ring would appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the thiane ring would give rise to absorptions in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

C-O-C stretching: The most diagnostic feature would be the asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C), which typically appear as strong bands in the 1000-1300 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond in the thiane ring would likely show a weak absorption in the 600-800 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 3000 | Aliphatic C-H stretch |

| 1400 - 1600 | Aromatic C=N and C=C stretch |

| 1000 - 1300 | C-O-C ether stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring in this compound is the primary chromophore. Pyrazine itself exhibits two main absorption bands in the UV region. montana.eduresearchgate.netnist.gov

A weak n → π* transition at longer wavelengths (around 320-330 nm).

A more intense π → π* transition at shorter wavelengths (around 260-270 nm). montana.edu

The substitution of the pyrazine ring with the thian-4-yloxy group is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of the oxygen atom, which extends the conjugation of the π-system. The solvent polarity can also influence the position of these bands.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

|---|---|

| n → π* | 325 - 340 |

X-ray Diffraction Studies for Solid-State Structure and Supramolecular Assembly

While NMR provides detailed structural information in solution, X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

This analysis would confirm the connectivity of the atoms and reveal the conformation of the thiane ring, which typically adopts a chair conformation. It would also elucidate the relative orientation of the pyrazine and thiane rings. Furthermore, X-ray diffraction can reveal information about the supramolecular assembly of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (if applicable to derivatives) or π-stacking of the pyrazine rings.

Advanced Spectroscopic Techniques (e.g., CD Spectroscopy)

Advanced spectroscopic techniques are crucial for the detailed structural and stereochemical analysis of chiral molecules. Among these, Circular Dichroism (CD) spectroscopy is a powerful method for investigating the three-dimensional structure of chiral compounds in solution. This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of molecules.

While extensive searches for specific experimental data on the Circular Dichroism (CD) spectroscopy of This compound did not yield direct results, the application of this technique to other pyrazine derivatives highlights its potential utility in the structural analysis of this compound class. For instance, CD spectroscopy has been employed to study the conformational changes of proteins, such as human serum albumin (HSA), upon binding with various pyrazine compounds. These studies reveal how the interaction with pyrazine derivatives can alter the secondary structure of the protein, indicating the formation of a complex.

In the hypothetical application to This compound , if the molecule or its derivatives were chiral (for example, through the introduction of a chiral center or due to atropisomerism), CD spectroscopy would be an invaluable tool. A typical CD spectrum would show positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the chromophores within the molecule. The sign and magnitude of these Cotton effects could be used to determine the absolute configuration of the chiral centers by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Computational and Theoretical Investigations of 2 Thian 4 Yloxy Pyrazine

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density. From these, a wide range of properties can be derived.

For 2-(Thian-4-yloxy)pyrazine, DFT calculations would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, defining the molecule's fundamental shape. Electronic properties such as dipole moment, polarizability, and orbital energies are then calculated from this stable geometry.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the oxygen atom of the ether linkage, as these are the most likely sites for electron donation.

LUMO: The LUMO is anticipated to be distributed across the pyrazine ring, which contains electronegative nitrogen atoms capable of accepting electron density.

Energy Gap (ΔE): A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: These are representative values for illustrative purposes.)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions are expected around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom, making them susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are typically found around hydrogen atoms, particularly those attached to the pyrazine ring.

Analysis of the charge distribution provides a quantitative measure of the partial charges on each atom, further clarifying the molecule's polarity and reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements, vibrations, and conformational changes.

For this compound, MD simulations would be used to explore its conformational landscape and flexibility. Key areas of interest would include:

Thiane (B73995) Ring Conformation: The thiane ring typically adopts a chair conformation. MD simulations can reveal the stability of this conformation and the energy barriers associated with ring-flipping.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts for a proposed structure with experimental data, one can confirm its identity and stereochemistry.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This analysis provides the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps to understand the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are representative values for illustrative purposes, referenced against TMS.)

| Atom | Predicted Chemical Shift (ppm) |

| Pyrazine C2 | 158.5 |

| Pyrazine C3 | 142.1 |

| Pyrazine C5 | 145.3 |

| Pyrazine C6 | 140.8 |

| Thiane C4 (O-linked) | 75.2 |

| Thiane C3, C5 | 32.5 |

| Thiane C2, C6 | 30.1 |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

Understanding how this compound interacts with itself or with other molecules is key to predicting its physical properties and biological activity. Computational analysis can identify and quantify these non-covalent interactions.

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors like water or amino acid residues in a protein active site.

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with other aromatic systems. These interactions are important for molecular recognition and the stability of crystal structures.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to characterize the nature and strength of these weak interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural properties of a series of molecules with their biological activity. To build a QSAR model, various molecular descriptors are calculated for each molecule.

For this compound, a range of structural descriptors would be calculated to serve as the basis for such a model. These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Based on the 2D graph of the molecule, such as connectivity indices.

Geometrical (3D): Derived from the 3D structure, such as molecular surface area and volume.

Physicochemical: Properties like logP (lipophilicity) and Topological Polar Surface Area (TPSA), which are critical for predicting a molecule's pharmacokinetic behavior.

Table 3: Representative Structural Descriptors for this compound (Note: These are estimated values for illustrative purposes.)

| Descriptor | Value | Significance |

| Molecular Weight | 196.26 g/mol | Basic constitutional descriptor. |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | Estimates transport properties and bioavailability. |

| Number of Hydrogen Bond Acceptors | 3 (2N, 1O) | Potential for forming hydrogen bonds. |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility. |

These descriptors would be used as variables in a statistical model to predict the activity of this compound and its analogs, guiding the design of new compounds with improved properties.

Mechanistic Studies and Reactivity Profiling of 2 Thian 4 Yloxy Pyrazine

Electron-Withdrawing/Donating Effects of the Thian-4-yloxy Group on Pyrazine (B50134) Reactivity

The oxygen atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which further deactivates the pyrazine ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution. Conversely, the lone pairs of electrons on the oxygen atom can participate in resonance with the pyrazine ring, donating electron density (+R effect). This resonance effect is most pronounced at the positions ortho and para to the substituent.

The sulfur atom in the thian ring has a lower electronegativity than oxygen and can also participate in resonance, although typically to a lesser extent. Its primary influence is likely to be a weak electron-withdrawing inductive effect.

Table 1: Estimated Electronic Effects of the Thian-4-yloxy Group

| Electronic Effect | Nature of Effect | Influence on Pyrazine Ring |

| Inductive Effect (-I) of Oxygen | Electron-withdrawing | Deactivation towards electrophiles, activation towards nucleophiles |

| Resonance Effect (+R) of Oxygen | Electron-donating | Activation, particularly at ortho and para positions |

| Inductive Effect of Thian Sulfur | Weakly electron-withdrawing | Minor deactivation |

| Overall Effect | Likely weakly activating or deactivating | Dependent on the interplay of inductive and resonance effects |

This table presents a qualitative estimation of the electronic effects. Experimental and computational data are required for a definitive assessment.

Nucleophilic and Electrophilic Reactivity of the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it generally resistant to electrophilic aromatic substitution and prone to nucleophilic aromatic substitution (SNAr).

Nucleophilic Reactivity:

The pyrazine ring in 2-(thian-4-yloxy)pyrazine is susceptible to attack by nucleophiles. The positions most activated towards nucleophilic attack are typically those ortho and para to the ring nitrogens (positions 3, 5, and 6). The presence of the thian-4-yloxy group at the 2-position can further influence the regioselectivity of such attacks. Nucleophilic aromatic substitution on pyridines and related heterocycles preferentially occurs at the 2- and 4-positions relative to the nitrogen due to the stabilization of the anionic intermediate (Meisenheimer complex) by the electronegative nitrogen atom. stackexchange.com In the case of this compound, a nucleophile could potentially attack at positions 3, 5, or 6, assuming a suitable leaving group is present or if the reaction proceeds via an addition-elimination mechanism.

Electrophilic Reactivity:

Table 2: Predicted Reactivity of the Pyrazine Ring in this compound

| Reaction Type | Reactivity | Preferred Position(s) of Attack | Influencing Factors |

| Nucleophilic Aromatic Substitution | Favorable | 3, 5, 6 | Electron-deficient nature of the pyrazine ring, stability of the Meisenheimer intermediate. |

| Electrophilic Aromatic Substitution | Unfavorable | 3, 5 (if any) | Strong deactivation by ring nitrogens. |

This table provides a predicted reactivity profile based on the general chemistry of pyrazines. Experimental verification is necessary.

Oxidation and Reduction Pathways of this compound

The structure of this compound contains two key functionalities susceptible to redox reactions: the sulfur atom in the thian ring and the pyrazine ring itself.

Oxidation Pathways:

The sulfide (B99878) linkage in the thian ring is the most likely site of oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid, would be expected to yield the corresponding sulfoxide (B87167). Further oxidation under more vigorous conditions could lead to the formation of the sulfone. The pyrazine ring is relatively resistant to oxidation, but under harsh conditions, degradation of the ring can occur. The oxidation of pyrazine derivatives is a known process and can be influenced by the substituents present. researchgate.net For instance, certain vanadium complexes in the presence of hydrogen peroxide have been used for the oxidation of alkanes, with pyrazine-2-carboxylic acid acting as a co-catalyst. rsc.orgdntb.gov.ua

Reduction Pathways:

The electron-deficient pyrazine ring is susceptible to reduction. Catalytic hydrogenation or reduction with dissolving metals can lead to the formation of dihydropyrazine (B8608421), tetrahydropyrazine, or piperazine (B1678402) derivatives. The specific product obtained would depend on the reaction conditions, including the catalyst, pressure, and temperature. The reduction of substituted pyrazines with reagents like sodium dithionite (B78146) has been reported to yield dihydropyrazine derivatives. researchgate.net

Table 3: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent (Example) | Potential Product(s) |

| Oxidation | Hydrogen Peroxide | This compound S-oxide |

| Oxidation | Peroxy acid (e.g., m-CPBA) | This compound S,S-dioxide |

| Reduction | H2, Pd/C | 2-(Thian-4-yloxy)dihydropyrazine, 2-(Thian-4-yloxy)tetrahydropyrazine, 2-(Thian-4-yloxy)piperazine |

| Reduction | Sodium Dithionite | 2-(Thian-4-yloxy)-1,4-dihydropyrazine |

This table outlines plausible redox transformations. The actual products would need to be confirmed experimentally.

Reaction Mechanisms of Coupling and Annulation Reactions involving this compound

To participate in coupling and annulation reactions, this compound would typically need to be functionalized with a suitable leaving group, such as a halogen (e.g., chloro, bromo) or a triflate. Assuming the presence of such a group, the compound could undergo various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling:

If a halogenated derivative of this compound is used, it could undergo a Suzuki coupling reaction with an organoboron compound in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.commdpi.com The catalytic cycle for the Suzuki reaction generally involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the halo-pyrazine derivative.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the coupled product, regenerating the palladium(0) catalyst.

Buchwald-Hartwig Amination:

Similarly, a halogenated this compound could undergo Buchwald-Hartwig amination to form a C-N bond. wikipedia.orglibretexts.orgbeilstein-journals.orgnih.govnih.gov This reaction involves the coupling of an amine with the aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The mechanism is similar to the Suzuki coupling, with the key steps being oxidative addition, coordination of the amine, deprotonation of the amine, and reductive elimination of the aminated product.

Annulation Reactions:

Annulation reactions, which involve the formation of a new ring, could potentially be designed using appropriately functionalized derivatives of this compound. For instance, a derivative with both a leaving group and a nucleophilic or electrophilic side chain could undergo an intramolecular cyclization to form a fused heterocyclic system. The specific mechanism would be highly dependent on the nature of the reacting partners and the reaction conditions.

Stability and Degradation Pathways under Various Conditions

The stability of this compound is determined by the robustness of the pyrazine ring, the ether linkage, and the thian ring under different environmental conditions.

Thermal Stability: Pyrazine and its derivatives are generally thermally stable. chempap.org However, at very high temperatures, pyrolysis can lead to ring fragmentation and the formation of smaller volatile compounds. researchgate.net The presence of the thian-4-yloxy substituent may influence the specific degradation products. Studies on pyrazine esters have shown that they can evaporate at high temperatures with some decomposition. arabjchem.org

Acidic Conditions: The nitrogen atoms of the pyrazine ring are basic and will be protonated under acidic conditions. This can increase the ring's susceptibility to nucleophilic attack. The ether linkage is generally stable to acid, but under harsh acidic conditions, cleavage could occur.

Basic Conditions: The pyrazine ring is relatively stable under basic conditions. The ether linkage is also generally stable to base.

Photochemical Stability: Aromatic heterocyclic compounds can undergo photochemical reactions upon exposure to UV light. The specific photochemical behavior of this compound would depend on its absorption spectrum and the nature of its excited states. Potential reactions could include ring-opening, rearrangement, or reactions with other molecules.

Table 4: Summary of Stability and Potential Degradation of this compound

| Condition | Stability | Potential Degradation Pathway(s) |

| Thermal | Generally stable | Pyrolysis and fragmentation at high temperatures. |

| Acidic | Moderately stable | Protonation of ring nitrogens, potential for ether cleavage under harsh conditions. |

| Basic | Stable | Generally resistant to degradation. |

| Photochemical | Requires investigation | Potential for ring-opening or rearrangement upon UV irradiation. |

This table provides a general overview of the expected stability. Specific degradation studies are needed for a comprehensive understanding.

Exploratory Research Applications of the 2 Thian 4 Yloxy Pyrazine Scaffold

Scaffold Exploration in Medicinal Chemistry Research

The inherent structural features of the 2-(thian-4-yloxy)pyrazine scaffold make it a compelling candidate for medicinal chemistry research. The pyrazine (B50134) moiety is a key component in numerous biologically active compounds and approved drugs. eurekaselect.com The exploration of this scaffold involves the design and synthesis of analogues to establish structure-activity relationships and computational modeling to understand interactions with biological targets.

The systematic design and synthesis of analogues are fundamental to understanding how modifications to a core scaffold influence biological activity. For the this compound scaffold, SAR studies would involve the chemical modification of both the pyrazine and thian rings. Guided by the pharmacophoric features of known inhibitors of specific biological targets, novel series of derivatives can be synthesized. nih.gov

For instance, in the development of kinase inhibitors, a common strategy is to design compounds that can act as dual inhibitors, targeting multiple pathways involved in disease progression. nih.gov Following this approach, analogues of this compound could be designed to target key enzymes in cancer, such as EGFR and VEGFR-2. nih.gov The synthesis of such analogues often involves multi-step reaction sequences. For example, a series of pyrazine-linked thiazoles have been synthesized through the interaction of a thiosemicarbazone derived from an amino-pyrazine precursor with various halo-carbonyl reagents. researchgate.net

The table below outlines a hypothetical SAR study on this compound derivatives, drawing inspiration from methodologies applied to similar heterocyclic scaffolds.

| Compound | Modification on Pyrazine Ring | Modification on Thian Ring | Hypothetical Target | Rationale for Modification |

| Analogue 1 | Substitution with a methyl group at the 5-position | Oxidation of the sulfur atom to a sulfoxide (B87167) | Kinase A | To probe the steric and electronic requirements of the active site. |

| Analogue 2 | Addition of a phenyl group at the 6-position | Introduction of a hydroxyl group | Kinase B | To enhance π-stacking interactions and improve solubility. |

| Analogue 3 | Fusion with a triazole ring | No modification | c-Met/VEGFR-2 | To mimic the structure of known hinge-binding motifs. nih.gov |

Computational modeling, particularly molecular docking, is an indispensable tool in modern drug discovery for predicting the binding modes and affinities of small molecules to their protein targets. researchgate.net For the this compound scaffold, molecular docking studies can provide valuable insights into its potential interactions with various enzymes and receptors.

These studies typically involve preparing the three-dimensional structures of the ligand (the pyrazine derivative) and the target protein, followed by docking simulations to identify the most favorable binding poses. researchgate.net The results of these simulations can help to rationalize the observed biological activities of synthesized analogues and guide the design of new compounds with improved potency and selectivity. nih.gov

For example, in a study on pyrazine-2-carboxylic acid derivatives, molecular docking was used to investigate their interactions with the Mycobacterium tuberculosis InhA protein. researchgate.netresearchgate.net The docking results revealed key hydrogen bonding and π-π interactions that were crucial for binding affinity. researchgate.net Similarly, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2/4/6 have been used to understand the structure-activity relationships of these inhibitors. nih.govnih.gov

The following table summarizes the key parameters and findings from a hypothetical molecular docking study of a this compound derivative with a target protein.

| Parameter | Description | Hypothetical Finding |

| Target Protein | The biological macromolecule of interest. | Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Site | The specific region on the protein where the ligand binds. | ATP binding pocket |

| Docking Score | A measure of the predicted binding affinity. | -8.5 kcal/mol |

| Key Interactions | The specific non-covalent interactions between the ligand and protein. | Hydrogen bonds with the hinge region; hydrophobic interactions with the back pocket. |

| Predicted Pose | The predicted orientation of the ligand within the binding site. | The pyrazine ring forms key interactions with the hinge region, while the thian moiety occupies a hydrophobic pocket. |

Applications in Material Science Research

The electron-deficient nature of the pyrazine ring, coupled with the potential for functionalization, makes the this compound scaffold a promising candidate for the development of advanced materials with interesting photophysical and electronic properties.

Organic fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. They have found widespread applications in various fields, including bioimaging, sensing, and optoelectronics. liverpool.ac.uk The pyrazine ring, being highly π-deficient, can act as an electron-withdrawing core in push-pull chromophores, leading to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with luminescence. core.ac.uk

Researchers have developed various luminescent materials incorporating pyrazine or quinoxaline (B1680401) moieties. core.ac.ukresearchgate.net For instance, symmetrical donor-acceptor-donor (D-A-D) organic emitting materials based on a thienopyrazine core have been synthesized and shown to exhibit visible-NIR emissions with large Stokes shifts. nih.gov These properties make them promising candidates for various applications. A novel D-A-D type compound with a pyrazine acceptor and triphenylamine (B166846) donors has been designed for live cell imaging, demonstrating high photostability and low cytotoxicity. frontiersin.org

The table below presents key photophysical data for a hypothetical organic fluorophore based on the this compound scaffold, drawing on data from related compounds.

| Property | Value | Significance |

| Absorption Maximum (λabs) | 450 nm | Wavelength of maximum light absorption. |

| Emission Maximum (λem) | 550 nm | Wavelength of maximum light emission. |

| Stokes Shift | 100 nm | The difference between the absorption and emission maxima, which is important for minimizing self-absorption. nih.gov |

| Quantum Yield (Φ) | 0.65 | The efficiency of the fluorescence process. |

Luminescent Solar Concentrators (LSCs) are devices that can capture and concentrate sunlight over a large area and guide it to a smaller area of photovoltaic cells. nih.gov Organic fluorophores with strong absorption in the visible region, large Stokes shifts, and high quantum yields are desirable for LSC applications. nih.gov Thienopyrazine-based fluorophores have been investigated for their potential use in LSCs due to their favorable spectroscopic properties. nih.gov

In the realm of photovoltaic devices, low-bandgap conjugated polymers are of great interest for their ability to absorb a broader range of the solar spectrum. researchgate.netresearchgate.net The electron-deficient thieno[3,4-b]pyrazine (B1257052) unit has been incorporated into polymer backbones to create materials with low bandgaps. researchgate.netresearchgate.net Solar cells fabricated using these polymers as donor materials have shown promising power conversion efficiencies. mdpi.comresearchgate.net

The following table summarizes the performance characteristics of a hypothetical photovoltaic device utilizing a polymer based on the this compound scaffold.

| Parameter | Value | Description |

| Power Conversion Efficiency (PCE) | 5.2% | The overall efficiency of converting sunlight into electricity. mdpi.com |

| Open-Circuit Voltage (Voc) | 0.85 V | The maximum voltage from the solar cell when there is no current flowing. |

| Short-Circuit Current (Jsc) | 10.2 mA/cm2 | The maximum current from the solar cell when the voltage across it is zero. |

| Fill Factor (FF) | 0.60 | A measure of the "squareness" of the current-voltage curve. |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. nih.gov They have potential applications in various technologies, including optical data storage, signal processing, and telecommunications. researchgate.net Organic molecules with large first hyperpolarizabilities (β) are sought after for second-order NLO applications. researchgate.net

The NLO properties of several pyrazine derivatives have been investigated using both experimental techniques, such as Hyper-Rayleigh Scattering (HRS), and computational methods like Density Functional Theory (DFT). upce.czrsc.org These studies have shown that the magnitude and symmetry of the NLO response can be tuned by modifying the molecular structure, such as by changing the substitution pattern on the pyrazine ring or extending the π-conjugated system. researchgate.netupce.czrsc.org For instance, Λ-shaped pyrazine derivatives with donor and acceptor groups have been shown to possess significant second-order NLO responses. researchgate.netupce.cz

The table below presents the calculated NLO properties for a hypothetical this compound derivative, based on findings for similar pyrazine-based chromophores.

| NLO Property | Calculated Value | Significance |

| First Hyperpolarizability (β) | 500 x 10-30 esu | A measure of the second-order NLO response. |

| Dipole Moment (μ) | 5.5 D | Influences the molecular organization in bulk materials. |

| Linear Polarizability (α) | 3.485 x 10-22 esu | A measure of the linear response to an electric field. nih.gov |

Integration into Pyrazine-Based Polymer Systems

The incorporation of heterocyclic aromatic compounds into polymer backbones is a significant area of materials science, aimed at developing polymers with tailored electronic, thermal, and mechanical properties. The this compound scaffold, with its combination of a pyrazine ring and a thiane (B73995) moiety, presents a unique monomer for the synthesis of novel polymer systems. While direct experimental data on the polymerization of this compound is not extensively documented, the broader field of pyrazine-based polymers provides a strong precedent for its potential integration into various polymer architectures.

Pyrazine derivatives have been successfully used to create a range of polymers, including polyesters, conjugated polymers, and coordination polymers. acs.orgacs.orgnih.gov The methods for incorporating pyrazine units are diverse and can be adapted for the this compound scaffold. One common approach is through polycondensation reactions, where functionalized pyrazine monomers, such as those with carboxylic acid or alcohol groups, are reacted with comonomers to form polyesters or polyamides. acs.org For instance, biobased polyesters have been synthesized from dimethylpyrazine dipropionic acid through a two-step melt transesterification–polycondensation procedure. acs.org This suggests that if this compound were appropriately functionalized with reactive groups, it could be integrated into similar polyester (B1180765) or polyamide chains.

Another promising avenue is the synthesis of conjugated polymers, where the pyrazine ring is part of the delocalized π-electron system. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A novel synthetic strategy has been developed for creating pyrazine-based water-soluble conjugated polymers (WSCPs) from vinyl azides under metal-free conditions, showcasing a synchronized pyrazine construction and polymerization. acs.org Furthermore, pyrazine-linked conjugated microporous polymers have been synthesized for applications in proton-exchange membrane fuel cells. rsc.org The thiane moiety in this compound could potentially influence the solubility and processing characteristics of such conjugated polymers, a critical factor in the fabrication of electronic devices.

Table 1: Properties of Representative Pyrazine-Based Polymer Systems

| Polymer Type | Monomers | Polymerization Method | Molecular Weight ( g/mol ) | Key Properties | Potential Applications |

|---|---|---|---|---|---|

| Biobased Polyesters acs.org | Dimethylpyrazine dipropionic acid, various diols | Melt transesterification–polycondensation | 12,300 - 47,500 | Semicrystalline or amorphous, biobased | Sustainable plastics, packaging |

| Water-Soluble Conjugated Polymers acs.org | Vinyl azides with phenyl units | Synchronized pyrazine construction and polymerization | - | Good water solubility, fluorescent | Bioimaging, sensors |

| Conjugated Microporous Polymers rsc.org | Hexahydroxy triphenylene, benzenetetramine | One-pot in situ oxidation | - | Extended π-conjugation, chemical stability | Proton-exchange membranes |

Catalytic Applications of Pyrazine Derivatives (as precedents for the scaffold)

Pyrazine and its derivatives have demonstrated significant potential in the field of catalysis, acting as ligands for transition metals or as organocatalysts themselves. researchgate.net The nitrogen atoms in the pyrazine ring can coordinate with metal centers, influencing the electronic properties and reactivity of the resulting metal complexes. This coordination ability is a key feature that suggests the this compound scaffold could be a valuable ligand in catalysis.

The applications of pyrazine derivatives in catalysis are diverse. For example, manganese pincer complexes featuring pyrazine-based ligands have been shown to be effective catalysts for dehydrogenative coupling reactions. nih.govacs.org These reactions are atom-economical and environmentally benign, producing hydrogen gas and water as the only byproducts. nih.gov Specifically, these catalysts have been used for the synthesis of functionalized 2,5-substituted pyrazines from 2-amino alcohols and for the preparation of quinoxaline derivatives. nih.govacs.org

In addition to manganese complexes, zinc-benzoate complexes with substituted pyrazine ligands have been investigated for their catalytic activity in transesterification reactions. ewha.ac.kr The study revealed that the substituents on the pyrazine ring play a crucial role in the construction of the zinc-benzoate complexes and their subsequent catalytic efficiency. ewha.ac.kr This highlights the potential for tuning the catalytic activity of metal complexes by modifying the pyrazine ligand, a principle that could be applied to the this compound scaffold. The thiane group, with its sulfur atom, could offer an additional coordination site or electronically influence the pyrazine ring, potentially leading to novel catalytic properties.

Furthermore, pyrazine derivatives have been utilized in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. rsc.orgrsc.org These reactions, including Suzuki, Heck, and Sonogashira couplings, are essential for the formation of carbon-carbon bonds. rsc.orgrsc.org The performance of the catalyst in these reactions is often dictated by the nature of the ligands surrounding the metal center. The development of novel pyrazine-based ligands, such as those derived from this compound, could lead to catalysts with improved activity, selectivity, and stability.

The table below provides a summary of some catalytic applications of pyrazine derivatives, offering a glimpse into the potential roles the this compound scaffold could play in catalysis.

Table 2: Catalytic Applications of Pyrazine Derivatives

| Catalyst System | Pyrazine Derivative | Type of Reaction | Key Findings |

|---|---|---|---|

| Manganese Pincer Complex nih.govacs.org | Acridine-based pincer ligand | Dehydrogenative self-coupling of 2-amino alcohols | Efficient synthesis of 2,5-substituted pyrazines. |

| Zinc-Benzoate Complexes ewha.ac.kr | 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, quinoxaline | Transesterification of esters | Substituents on the pyrazine ring influence catalytic activity. |

| Palladium Complexes rsc.org | Halogenated pyrazines | C-N and C-P coupling reactions | Enables the formation of carbon-heteroatom bonds. |

Future Research Directions for 2 Thian 4 Yloxy Pyrazine

Development of Novel Asymmetric Synthesis Routes